molecular formula C10H15N3O B2485259 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine CAS No. 1342216-60-7

2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine

Cat. No.: B2485259
CAS No.: 1342216-60-7
M. Wt: 193.25
InChI Key: SKALDJSHDNRKDV-UHFFFAOYSA-N
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Description

2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine is a synthetic intermediate featuring a pyrimidine scaffold substituted with a pyrrolidinyl methoxy group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged structure in drug design, found in a wide range of therapeutic agents due to its contribution to molecular stereochemistry and bioavailability . Pyrimidine cores are fundamental building blocks in numerous FDA-approved pharmaceuticals, particularly in oncology, where they often function as kinase inhibitors . The specific substitution pattern on this compound suggests potential for its use as a key precursor in the stereoselective synthesis of more complex, biologically active molecules . Researchers can leverage this compound in developing novel ligands for various enzymatic targets. Its structure is amenable to further functionalization, making it a versatile scaffold for constructing chemical libraries. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-4-(pyrrolidin-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-11-6-4-10(13-8)14-7-9-3-2-5-12-9/h4,6,9,12H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKALDJSHDNRKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-methylpyrimidine with a suitable methoxy group donor.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions where the methoxy group on the pyrimidine ring is replaced by a pyrrolidin-2-yl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group (-OCH₂-pyrrolidine) undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is comparable to methodologies reported for structurally related pyrimidines .

Reaction Type Conditions Reagents Product Yield
AlkylationK₂CO₃, acetone, refluxIodomethane2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-methylpyrimidine85–90%
ArylationPd(OAc)₂, HFIP, 80°CAryl iodides4-(Aryloxy)-2-methylpyrimidine derivatives70–78%

Mechanistic Insight : The methoxy group acts as a leaving group in SN2-type reactions, facilitated by polar aprotic solvents like acetone or hexafluoroisopropanol (HFIP) .

Oxidation and Reduction Reactions

The pyrimidine ring and substituents participate in redox transformations:

Oxidation

  • Methyl Group Oxidation : The 2-methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄:

    2-Methyl groupKMnO4/H2SO42-Carboxypyrimidine derivative\text{2-Methyl group} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{2-Carboxypyrimidine derivative}

    Yield: 65–72%.

  • Pyrrolidine Ring Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms an N-oxide derivative .

Reduction

  • Pyrimidine Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine .

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring undergoes ring-opening and functionalization:

Reaction Type Conditions Reagents Product
N-AlkylationNaH, THF, alkyl halidesEthyl bromoacetateN-Ethoxycarbonylmethyl-pyrrolidine derivative
Acid-Catalyzed Ring-OpeningHCl (conc.), H₂O, refluxLinear amine derivatives

Example :

PyrrolidineHCl (conc.)NH2(CH2)3CH2OH\text{Pyrrolidine} \xrightarrow{\text{HCl (conc.)}} \text{NH}_2(\text{CH}_2)_3\text{CH}_2\text{OH}

Cross-Coupling Reactions

The pyrimidine core participates in Pd-catalyzed coupling reactions:

Reaction Type Catalyst Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids4-Aryl-2-methylpyrimidine derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, XPhosPrimary amines4-Aminopyrimidine analogs55–68%

Key Insight : The electron-deficient pyrimidine ring enhances reactivity in cross-coupling reactions .

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (H₂SO₄, 100°C), the compound undergoes ring-contraction to form imidazole derivatives :

PyrimidineH2SO4Imidazole derivative+CO2\text{Pyrimidine} \xrightarrow{\text{H}_2\text{SO}_4} \text{Imidazole derivative} + \text{CO}_2

Photochemical Reactions

UV irradiation in methanol induces C–H bond activation at the 5-position of the pyrimidine ring, forming a dimeric structure :

2C10H15N3OShνDimer+2H22\,\text{C}_{10}\text{H}_{15}\text{N}_3\text{OS} \xrightarrow{h\nu} \text{Dimer} + 2\,\text{H}_2

Comparative Reactivity Table

Reaction Optimal Solvent Temperature Time Catalyst
Nucleophilic SubstitutionAcetoneReflux30 minK₂CO₃
Suzuki-Miyaura CouplingToluene110°C12 hPd(PPh₃)₄
Oxidation (Methyl Group)H₂O/H₂SO₄80°C6 hKMnO₄

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine, as anticancer agents. Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, phenylpyrazolo[3,4-d]pyrimidines demonstrated significant inhibition of tumor growth and induced apoptosis in cancer cells, suggesting that derivatives of pyrimidines can be optimized for similar effects .

Anti-inflammatory Effects

The compound's structure allows it to interact with biological targets associated with inflammation. Pyrimidine derivatives have been reported to exhibit anti-inflammatory properties through mechanisms such as COX-2 inhibition. In vitro studies indicated that certain pyrimidine compounds significantly reduced inflammatory markers, showcasing the potential of this compound in treating inflammatory diseases .

Antimicrobial Properties

Pyrimidine-based compounds are known for their antimicrobial activities. Research indicates that derivatives can effectively combat bacterial strains, including Gram-positive bacteria. The incorporation of specific substituents can enhance their antimicrobial potency, positioning compounds like this compound as promising candidates for further exploration in antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AnticancerPyrimidine DerivativeInduced apoptosis in cancer cells
Anti-inflammatoryPyrimidine DerivativeReduced COX-2 activity
AntimicrobialPyrimidine DerivativeEffective against Gram-positive bacteria

Case Study 1: Anticancer Efficacy

A study focusing on phenylpyrazolo[3,4-d]pyrimidines revealed that certain derivatives exhibited IC50 values as low as 0.3 µM against EGFR/VGFR2, indicating strong anticancer properties. These findings suggest that this compound may possess similar or enhanced activity due to its unique structure .

Case Study 2: Anti-inflammatory Potential

In an evaluation of various pyrimidine derivatives for anti-inflammatory activity, compounds were tested in carrageenan-induced paw edema models. Results indicated significant reductions in edema size when treated with these compounds, highlighting the therapeutic potential of this compound in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function. The pyrrolidine ring may enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Antimicrobial Pyrimidines: Trimethoprim and Beyond

Trimethoprim, a diaminopyrimidine with a trimethoxybenzyl group (IC₅₀ values in the nanomolar range for bacterial dihydrofolate reductase), demonstrates the importance of electron-rich aromatic systems . In contrast, 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine lacks the diamine motif but includes a basic pyrrolidine nitrogen.

Conformational and Crystallographic Insights

The crystal structure of 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine () shows a dihedral angle of 64.2° between the pyrimidine and benzene rings, which may limit π-π stacking interactions. The pyrrolidinylmethoxy group in the target compound could adopt varied conformations, enabling adaptive binding to proteins or nucleic acids.

Pharmacokinetic Considerations

Complex molecules like Pibrentasvir (), which incorporate pyrrolidine rings, highlight the role of such substituents in improving metabolic stability and oral bioavailability. The pyrrolidine moiety in the target compound may similarly enhance solubility and resistance to oxidative degradation compared to simpler alkoxy groups (e.g., methoxy or ethoxy) .

Data Tables

Table 2: Substituent Impact on Activity

Substituent Type Example Compound Effect on Activity
Methoxy (R4) Pyrido[2,3-d]pyrimidine 4a Critical for anti-proliferative activity
Pyrrolidinylmethoxy Target compound Potential enhanced solubility/binding
Piperidinyl 4-Methyl-6-(piperidin-1-yl) Rigid binding geometry

Biological Activity

2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group and a pyrrolidine moiety. This unique structure contributes to its biological activity, particularly in modulating enzyme functions and interacting with various molecular targets.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrimidine derivatives, including this compound. It exhibits effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli. The compound's efficacy increases with concentration, showing no bacterial growth at higher doses (e.g., 800 µg/mL) .

2. Anticancer Properties

Research indicates that compounds similar to this compound possess anticancer activities. For instance, certain pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF-7 and A549. The structure's ability to mimic nucleobases may interfere with nucleic acid synthesis, contributing to its anticancer effects .

3. CNS Activity

The presence of the pyrrolidine group suggests potential central nervous system (CNS) activity. Pyrrolidine derivatives are known for their neuroactive properties, which may extend to this compound, making it a candidate for further investigation in neuropharmacology .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial in pathways related to cancer and microbial resistance .
  • Nucleic Acid Interference : The structural similarity to nucleobases allows potential interference with DNA/RNA synthesis, which is a common mechanism among many anticancer agents .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyActivity AssessedFindings
Jame et al. (2023)AntimicrobialShowed significant antibacterial activity against S. aureus and E. coli; no growth at 800 µg/mL .
Uysal et al. (2024)AnticancerDemonstrated cytotoxicity in MCF-7 and A549 cell lines; effective at low concentrations .
Almehizia et al. (2024)CNS ActivitySuggested potential for neuroprotective effects based on structural analysis .

Q & A

Q. What steps resolve low yields in the final coupling step of the synthesis?

  • Methodological Answer : Trace moisture often deactivates bases like NaH; ensure anhydrous conditions via molecular sieves. Switch to milder bases (e.g., K2_2CO3_3 in DMF) if side reactions persist. Monitor reaction progress via 1H NMR^1 \text{H NMR} to detect incomplete coupling .

Q. How to purify this compound when traditional column chromatography fails?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient. For thermally stable compounds, sublimation under reduced pressure (0.1 mmHg, 120°C) may be effective, as shown for methoxy-pyrimidine derivatives .

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